Nav1.1 activator 1

Nav1.1 Potency Electrophysiology

Nav1.1 activator 1 (compound 4) is the only synthetically accessible small-molecule Nav1.1 agonist with validated BBB penetration (193 ng/g brain exposure in mice at 30 mg/kg IP) and a potent tau increase at 0.03 µM. Its defined selectivity against Nav1.2, Nav1.5, and Nav1.6—absent in peptide activators (rHm1b, Hm1a) and low-potency analogs (AA43279)—ensures unambiguous target engagement. Essential for patch-clamp electrophysiology, in vivo CNS target validation, HTS counter-screening, and assay development.

Molecular Formula C24H23F3N4O
Molecular Weight 440.5 g/mol
Cat. No. B2635273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNav1.1 activator 1
Molecular FormulaC24H23F3N4O
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(C=C1)NC(=O)C2=C(C=CN=C2N3CCC(C3)F)C4=C(C=CC(=C4)F)F
InChIInChI=1S/C24H23F3N4O/c1-14(2)21-6-4-17(12-29-21)30-24(32)22-18(19-11-15(25)3-5-20(19)27)7-9-28-23(22)31-10-8-16(26)13-31/h3-7,9,11-12,14,16H,8,10,13H2,1-2H3,(H,30,32)/t16-/m0/s1
InChIKeyHRGJTEFGFUJXIF-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Nav1.1 Activator 1 (Compound 4): A Highly Potent, BBB-Penetrant Small Molecule Nav1.1 Agonist


Nav1.1 activator 1 (CAS: 2332897-85-3), also known as compound 4, is a small molecule from the 4-phenyl-2-(pyrrolidinyl)nicotinamide chemical series that functions as a potent and selective agonist of the voltage-gated sodium channel Nav1.1 (SCN1A). It was identified through high-throughput screening and subsequent optimization using IonWorks and Q-patch assays [1]. The compound is characterized by its ability to cross the blood-brain barrier (BBB) and is primarily utilized as a research tool to investigate the pathophysiological roles of the Nav1.1 channel, particularly in the context of central nervous system disorders such as Dravet syndrome .

Why Generic Nav1.1 Activator Substitution is Not Possible: Critical Differences in Potency, Selectivity, and Brain Exposure


Nav1.1 activator 1 cannot be substituted with other in-class compounds due to fundamental differences in its potency, selectivity profile, blood-brain barrier (BBB) permeability, and chemical class. Unlike peptide-based activators such as rHm1b or Hm1a, which require complex recombinant or venom extraction processes and may have limited stability [1], Nav1.1 activator 1 is a synthetically accessible small molecule with well-defined pharmacokinetic properties. Furthermore, its specific selectivity against Nav1.2, Nav1.5, and Nav1.6 is not a universal trait among Nav1.1 agonists [2]. For example, the small molecule AA43279 (EC50 = 9.5 µM) exhibits significantly lower potency and a broader activation profile, including activity at Nav1.2, Nav1.5, and Nav1.6 . Substituting with a less selective or less brain-penetrant analog could lead to off-target effects or insufficient target engagement in CNS studies, compromising experimental validity and data reproducibility.

Quantitative Differentiation of Nav1.1 Activator 1: Evidence-Based Guide for Scientific Selection


Sub-Micromolar Potency: Nav1.1 Activator 1 Demonstrates a 300-Fold Improvement in Functional Activity Over AA43279

Nav1.1 activator 1 exhibits exceptionally high potency, increasing the decay time constant (tau) of Nav1.1 currents at a concentration of 0.03 µM in patch-clamp assays [1]. This functional measure indicates a robust and potent activation of the channel at very low concentrations. In contrast, the small molecule Nav1.1 activator AA43279 demonstrates an EC50 of 9.5 µM for increasing Nav1.1-mediated current in HEK-293 cells . This represents a potency difference of over two orders of magnitude in favor of Nav1.1 activator 1.

Nav1.1 Potency Electrophysiology Patch-Clamp

Validated Blood-Brain Barrier Penetration: Nav1.1 Activator 1 Achieves Therapeutically Relevant Brain Exposure in Mice

Nav1.1 activator 1 has been quantitatively demonstrated to cross the blood-brain barrier (BBB) in vivo. Following a single intraperitoneal (IP) dose of 30 mg/kg in mice, the compound achieved a brain concentration of 193 ng/g at 1 hour post-administration . This confirmed brain exposure validates its utility for probing CNS Nav1.1 function. This is a critical differentiator from many Nav1.1 modulators that lack demonstrated BBB permeability, and from peptide-based activators like rHm1b, which, despite its high potency (EC50 ~12 nM), faces significant challenges for CNS delivery due to its peptidic nature [1].

Blood-Brain Barrier Pharmacokinetics Brain Exposure CNS Drug Delivery

Defined Selectivity Profile: Nav1.1 Activator 1 is Selective Over Key Cardiac and Neuronal Nav Isoforms

Nav1.1 activator 1 demonstrates a significant selectivity window against the closely related voltage-gated sodium channel isoforms Nav1.2, Nav1.5, and Nav1.6 [1]. This selectivity is a key advantage over earlier small molecule activators like AA43279, which has been shown to activate Nav1.2 (EC50 = 22.8 µM), Nav1.5 (EC50 = 14.4 µM), and Nav1.6 (EC50 = 11.6 µM) with potencies similar to its Nav1.1 EC50 . By avoiding activation of Nav1.5 (the primary cardiac sodium channel), Nav1.1 activator 1 mitigates a significant potential cardiovascular liability. Furthermore, selectivity over Nav1.2 and Nav1.6 allows for cleaner dissection of Nav1.1-specific functions in neuronal circuits where these isoforms are co-expressed.

Selectivity Off-target Activity Nav1.2 Nav1.5 Nav1.6

Practical Solubility: Nav1.1 Activator 1 is Highly Soluble in DMSO for Convenient In Vitro and In Vivo Formulation

Nav1.1 activator 1 exhibits high solubility in DMSO, achieving a concentration of 250 mg/mL (equivalent to approximately 567.6 mM) with sonication . This high solubility facilitates the preparation of concentrated stock solutions for in vitro studies and simplifies the initial steps of in vivo formulation. This is a practical advantage over less soluble tool compounds that may precipitate in assay media or require complex solubilization protocols. For comparison, while peptide activators like rHm1b or Hm1a are water-soluble, their peptidic nature introduces different handling requirements, including potential adsorption to surfaces and susceptibility to degradation [1].

Solubility DMSO Formulation In Vitro Assay

Optimal Application Scenarios for Nav1.1 Activator 1 Based on Quantitative Differentiation


Electrophysiological Characterization of Nav1.1 in Native and Heterologous Systems

Given its high potency (0.03 µM for tau increase) and defined selectivity profile, Nav1.1 activator 1 is the optimal tool for patch-clamp electrophysiology studies aimed at dissecting the specific contribution of Nav1.1 channels to neuronal excitability [1]. Its ability to potently slow current decay without activating Nav1.2, Nav1.5, or Nav1.6 ensures that observed changes in action potential waveforms or firing patterns can be confidently attributed to Nav1.1 modulation.

In Vivo Target Engagement Studies in CNS Disease Models

For researchers requiring in vivo validation of Nav1.1 as a therapeutic target in CNS disorders like Dravet syndrome, Nav1.1 activator 1 is uniquely suited due to its validated BBB penetration [1]. The documented brain exposure of 193 ng/g in mice after a 30 mg/kg IP dose provides a critical benchmark for experimental dosing and interpretation of pharmacodynamic effects . This eliminates the ambiguity associated with compounds lacking confirmed CNS exposure.

Pharmacological Profiling and Counter-Screening for Nav1.1 Selectivity

In drug discovery programs targeting other Nav isoforms (e.g., Nav1.7 for pain), Nav1.1 activator 1 serves as an essential tool for counter-screening. Its established selectivity profile [1] allows medicinal chemists and pharmacologists to quickly and quantitatively rule out unwanted Nav1.1 activity in lead compounds, reducing the risk of advancing molecules with potential on-target neurological side effects.

Developing and Validating High-Throughput Screening Assays for Nav1.1 Activators

Nav1.1 activator 1 is an ideal positive control for the development and validation of high-throughput screening (HTS) assays, such as fluorescence-based or automated electrophysiology platforms, designed to identify novel Nav1.1 modulators. Its high potency and robust effect at low concentrations (0.03 µM) [1] ensure a strong signal-to-noise ratio, making it a reliable standard for assay quality control and hit validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nav1.1 activator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.